N-(4-Chlorobenzyl)-N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide
Description
This compound (CAS: 337488-65-0) is a triazole-thioacetamide derivative with a molecular formula of C₂₂H₁₇ClN₆O₃S and a molecular weight of 480.93 g/mol . Key structural features include:
- A 1H-1,2,4-triazol-5-yl core substituted with a pyridin-3-yl group.
- A thioacetamide bridge linking the triazole to an N-(4-chlorobenzyl)-N-(4-nitrophenyl) moiety.
- Electron-withdrawing groups (4-nitro and 4-chloro) on the aromatic rings, which may influence electronic properties and biological interactions.
It is categorized as a building block in combinatorial chemistry for drug discovery .
Properties
Molecular Formula |
C22H17ClN6O3S |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H17ClN6O3S/c23-17-5-3-15(4-6-17)13-28(18-7-9-19(10-8-18)29(31)32)20(30)14-33-22-25-21(26-27-22)16-2-1-11-24-12-16/h1-12H,13-14H2,(H,25,26,27) |
InChI Key |
IODCGYMJJWGRMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NN2)SCC(=O)N(CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N-(4-Chlorobenzyl)-N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a compound that exhibits significant biological activity due to its unique structural features, particularly the presence of the 1,2,4-triazole moiety. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory, antioxidant, and potential antifungal properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 494.9 g/mol. The compound features a chlorobenzyl group, a nitrophenyl group, and a triazole-thioacetamide linkage which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H19ClN4O4S |
| Molecular Weight | 494.9 g/mol |
| IUPAC Name | This compound |
Anti-inflammatory Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit anti-inflammatory properties. Specifically, derivatives of this class have been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . The compound's potential to inhibit nitric oxide (NO) production further supports its anti-inflammatory profile.
Case Study:
In a study assessing various 1,2,4-triazole derivatives for their anti-inflammatory effects, one derivative demonstrated an IC50 value of 0.84 µM against pro-inflammatory cytokines . This suggests that similar compounds may exhibit comparable efficacy.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using DPPH and hydrogen peroxide radical scavenging methods. Compounds with the triazole scaffold have shown significant radical scavenging activity .
Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| N-(4-Chlorobenzyl)... | 62% | 20 |
| Indomethacin | 52% | 100 |
Antifungal Activity
The 1,2,4-triazole derivatives have also been recognized for their antifungal properties. The structural characteristics of these compounds allow them to interact effectively with fungal enzymes involved in ergosterol biosynthesis .
Research Findings:
A review highlighted that triazole compounds show broad-spectrum antifungal activity against various fungal pathogens. Their mechanism often involves the inhibition of lanosterol demethylase, a key enzyme in the ergosterol biosynthetic pathway .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H17ClN6O3S
- Molecular Weight : 480.9 g/mol
- Purity : Typically around 95%
The compound's structure includes a chlorobenzyl group and a nitrophenyl group, which enhance its biological activity. The triazole ring is known for its role in modulating biological processes and interactions with various biological targets.
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit promising antimicrobial activities. Studies have shown that N-(4-Chlorobenzyl)-N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide demonstrates significant efficacy against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or inhibition of critical metabolic pathways.
Anticancer Potential
The compound has been evaluated for its anticancer properties against different cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, in vitro assays have shown effectiveness against estrogen receptor-positive breast cancer cells (MCF7), indicating its potential as a therapeutic agent in oncology.
Anti-inflammatory and Antioxidant Activities
The structural features of this compound suggest that it may also possess anti-inflammatory properties. In silico studies have indicated that it could act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory responses. Additionally, its antioxidant capacity has been noted in various assays, suggesting potential applications in combating oxidative stress-related diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Modifications
Triazole vs. Thiadiazole Derivatives
Compounds in (e.g., 5e, 5j ) feature a 1,3,4-thiadiazol-2-yl core instead of a triazole. For instance:
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j): Melting point 138–140°C, yield 82% .
- Thiadiazole derivatives in exhibit lower molecular weights (e.g., 5j: ~435 g/mol) compared to the target compound (~480 g/mol), likely due to simpler substituents.
Triazole Substitution Patterns
- 2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide (): Substituents: 4-pyridinyl (vs. 3-pyridinyl) and allyl group on the triazole.
Substituent Variations on Aromatic Rings
Electron-Withdrawing vs. Electron-Donating Groups
- N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide ():
Chlorinated and Fluorinated Analogues
- N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide derivatives (): Fluorine substitution (vs. chlorine) may enhance metabolic stability and lipophilicity.
Implications of Structural Differences
- Solubility and Stability : The pyridinyl-triazole-thioacetamide scaffold could offer better aqueous solubility compared to thiadiazole derivatives due to increased hydrogen-bonding capacity.
- Steric Effects : Bulkier substituents (e.g., allyl in ) may hinder molecular packing, as seen in lower melting points of analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
